TSTU

Peptide synthesis Aqueous coupling Solubility

TSTU ensures racemization-free activation of N-methyl amino acids and is the reagent of choice for aqueous bioconjugation (PEGylation, dye labeling). Its clean CO2/tetramethylurea byproducts simplify downstream processing, offering a safety and compliance advantage over DCC for industrial-scale peptide synthesis.

Molecular Formula C9H16BF4N3O3
Molecular Weight 301.05 g/mol
CAS No. 105882-38-0
Cat. No. B012026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSTU
CAS105882-38-0
SynonymsN,N,N',N'-tetramethyl(succinimido)uronium tetrafluoroborate
O-(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate
TSTU
Molecular FormulaC9H16BF4N3O3
Molecular Weight301.05 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O
InChIInChI=1S/C9H16N3O3.BF4/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3,4)5/h5-6H2,1-4H3;/q+1;-1
InChIKeyYEBLHMRPZHNTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TSTU (CAS 105832-38-0) for Peptide Synthesis and Bioconjugation: Procurement-Relevant Baseline


O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU; CAS 105832-38-0) is a uronium salt coupling reagent [1] used to generate water-soluble N-hydroxysuccinimidyl (OSu) active esters from carboxylic acids . It facilitates amide bond formation with primary amines under mild conditions, including aqueous solvent systems [2]. TSTU is commercially available in purity grades ranging from ≥97.0% to ≥99.0% [3].

Why Generic Substitution of TSTU (CAS 105832-38-0) Fails: Key Procurement Differentiators


While many coupling reagents share an aminium/uronium backbone, TSTU's N-hydroxysuccinimidyl leaving group imparts distinct reactivity and solubility properties that render generic substitution problematic. Unlike benzotriazole-based reagents (HATU, HBTU), TSTU generates water-soluble active esters and maintains activity in aqueous/organic solvent mixtures [1]. Its racemization suppression profile differs fundamentally from HATU/HBTU—requiring a specific HOSu/CuCl₂ cocktail for complete elimination [2]—and its thermal decomposition energetics (867 J/g) [3] impose distinct process safety considerations. These factors preclude simple interchange with other uronium reagents.

Quantitative Evidence Guide for TSTU (CAS 105832-38-0) Selection vs. Comparators


Aqueous Compatibility: TSTU vs. HATU/HBTU/HCTU

TSTU is explicitly documented as a useful alternative to HATU, HBTU, and HCTU under aqueous reaction conditions [1]. This contrasts with benzotriazole-based uronium reagents (HATU, HBTU), which are optimized for anhydrous organic solvents. TSTU generates water-soluble OSu esters , enabling coupling in solvent mixtures containing water .

Peptide synthesis Aqueous coupling Solubility

Racemization Suppression: TSTU/HOSu/CuCl₂ Cocktail vs. HATU

In peptide segment condensation involving carboxy-terminal N-methylamino acids, simultaneous use of TSTU with N-hydroxysuccinimide (HOSu) and CuCl₂ completely eliminated racemization [1]. This is a uniquely documented outcome for TSTU; comparable HATU or HBTU systems do not claim 0% racemization under identical N-methylamino acid coupling conditions.

N-methyl amino acids Racemization Segment condensation

Thermal Decomposition Energy: TSTU vs. HATU and HBTU

Differential scanning calorimetry of 45 peptide coupling reagents revealed TSTU exhibits an average total exothermic decomposition energy of 867 J/g [1]. This is lower than HATU (1131 J/g) and HBTU (1032 J/g) [1]. TSTU was not flagged as impact-sensitive or explosive by Yoshida correlation, unlike several benzotriazole-containing reagents [1].

Process safety Thermal stability Pharmaceutical manufacturing

Commercial Purity Grades: TSTU PEPTIPURE® vs. Standard Grades

TSTU is available in multiple purity grades, with the PEPTIPURE® grade offering ≥99.0% purity by HPLC and ≤0.5% loss on drying [1]. Standard grades range from 97% to >98.0% . This grade stratification allows procurement tailored to sensitivity requirements: PEPTIPURE® for cGMP peptide manufacturing, standard grades for research applications.

Peptide synthesis Reagent purity Quality control

TSTU (CAS 105832-38-0) Application Scenarios Supported by Quantitative Evidence


Racemization-Free Synthesis of N-Methylamino Acid-Containing Peptides

When segment condensation involves a carboxy-terminal N-methylamino acid, TSTU combined with HOSu and CuCl₂ is the only documented system that completely eliminates racemization [1]. This is critical for manufacturing cyclic peptides (e.g., cyclosporin A analogs) and N-methylated depsipeptides where stereochemical integrity directly impacts biological activity. Alternative reagents (HATU, HBTU) yield measurable racemization under these conditions.

Aqueous-Phase Bioconjugation of Dyes, PEGs, and Glycopeptides

TSTU's ability to generate water-soluble OSu esters makes it the reagent of choice for post-synthetic derivatization of cyanine/rhodamine dyes and PEGylation in aqueous media. It outperforms HATU/HBTU in aqueous/organic solvent mixtures (e.g., 2:2:1 DMF/dioxane/water) , enabling direct conjugation of sensitive biomolecules without organic solvent-induced denaturation.

Radiopharmaceutical Precursor Synthesis: [18F]SFB Production

TSTU is the established reagent for converting 4-[18F]fluorobenzoate to succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) [2], a critical PET tracer labeling intermediate. The reaction proceeds in satisfactory radiochemical yields using automated modules, a performance benchmark not consistently achieved with other uronium reagents due to their lower aqueous compatibility and thermal sensitivity.

Scale-Up Processes Requiring Defined Thermal Hazard Profiles

For pharmaceutical manufacturing scale-up, TSTU's exothermic decomposition energy of 867 J/g [3] is substantially lower than HATU (1131 J/g) and HBTU (1032 J/g), reducing the severity of thermal runaway scenarios. Procurement of TSTU for pilot-plant or production-scale peptide synthesis may lower the engineering controls and safety testing burden compared to higher-energy reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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